6-Ethyl-3-decanol
Overview
Description
6-Ethyl-3-decanol is a chemical compound with the molecular formula C12H26O . It has an average mass of 186.334 Da and a mono-isotopic mass of 186.198364 Da . It is also known by other names such as 3-Decanol, 6-ethyl-, and 6-ethyldecan-3-ol .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 26 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C12H26O/c1-4-7-8-11(5-2)9-10-12(13)6-3/h11-13H,4-10H2,1-3H3 .Scientific Research Applications
Solvent Extraction Efficiency
- Phase Modifiers and Boron Removal : 6-Ethyl-3-decanol, as part of the decanol group, can be effective in solvent extraction processes. Decanol has been found to provide stability to diolic molecules in kerosene, enhancing the efficiency of boron separation from industrial waste solutions (Fortuny et al., 2014).
Chemical Synthesis
- Rhodium-Catalyzed Reduction of Esters to Alcohols : In chemical synthesis, compounds like this compound may be used in processes involving the reduction of esters to alcohols. For example, ethyl decanoate has been effectively reduced to decanol in a reaction catalyzed by a Rhodium complex (Ohta et al., 1999).
Solubility and Solution Thermodynamics
- Solubility Studies of Pharmaceutical Compounds : The solubility of various pharmaceutical agents, including those structurally similar to this compound, has been examined in multiple solvents. These studies are crucial for understanding the solubility and solution thermodynamics of pharmaceuticals (Shakeel et al., 2019).
Industrial Applications
- Lithium-Ion Battery Electrolytes : Alkyl groups like those in this compound play a role in lithium-ion battery technology. Additives containing alkyl groups have been investigated for their ability to stabilize electrolytes and improve battery performance (Lee et al., 2004).
Environmental and Sustainable Technology
- Bioethanol Conversion to Olefins : The dehydration of bioethanol to produce ethylene, a key industrial chemical, can be enhanced by catalysts that may incorporate structures similar to this compound. This process is significant for sustainable production using renewable resources (Wang et al., 2019).
Properties
IUPAC Name |
6-ethyldecan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-4-7-8-11(5-2)9-10-12(13)6-3/h11-13H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVYZHDDIOBINE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCC(CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941559 | |
Record name | 6-Ethyldecan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-31-5 | |
Record name | 3-Decanol, 6-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC166446 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166446 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Ethyldecan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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